3-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride

Catalog No.
S13782742
CAS No.
M.F
C9H10FNO3S
M. Wt
231.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride

Product Name

3-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride

IUPAC Name

3-(dimethylcarbamoyl)benzenesulfonyl fluoride

Molecular Formula

C9H10FNO3S

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C9H10FNO3S/c1-11(2)9(12)7-4-3-5-8(6-7)15(10,13)14/h3-6H,1-2H3

InChI Key

HNSLSJDBNIILIX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)S(=O)(=O)F

3-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride is a sulfonyl fluoride compound characterized by the presence of a dimethylcarbamoyl group attached to a benzene ring. This compound belongs to a class of organic molecules known for their electrophilic properties, particularly due to the sulfonyl fluoride functional group. The structure can be represented as follows:

  • Chemical Formula: C9_{9}H10_{10}FNO2_{2}S
  • Molecular Weight: 217.25 g/mol

The compound is notable for its potential applications in medicinal chemistry and organic synthesis, where the sulfonyl fluoride moiety can act as a leaving group in various

  • Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides or other derivatives. This reaction is facilitated by the electrophilic nature of the sulfur atom in the sulfonyl group.
  • Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze, resulting in the formation of corresponding sulfonic acids and dimethylcarbamic acid derivatives .
  • Reduction: The compound can be reduced under specific conditions, often yielding various reduced derivatives that may have different biological activities.

The synthesis of 3-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride typically involves several key steps:

  • Formation of Sulfonyl Fluoride: The initial step often includes the reaction of a benzene sulfonic acid derivative with a fluorinating agent such as sulfur tetrafluoride or via fluorodesulfonylation using alkali metal fluorides like potassium fluoride .
  • Amidation Reaction: Following the formation of the sulfonyl fluoride, a dimethylcarbamate is introduced through an amidation reaction, which may involve catalytic conditions to enhance yield and selectivity .
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to isolate high-purity 3-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride.

3-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride has various applications:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound for drug development targeting specific enzymes or receptors.
  • Chemical Synthesis: It can act as an electrophilic building block in organic synthesis, facilitating the creation of more complex molecular architectures.
  • Agricultural Chemistry: Compounds with similar structures are often explored for use in agrochemicals due to their reactivity and potential efficacy against pests.

Interaction studies involving 3-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride primarily focus on its reactivity with nucleophiles and its behavior in biological systems. Research indicates that sulfonyl fluorides can interact with amino acids in proteins, leading to covalent modifications that may affect protein function. Such interactions are critical for understanding its role in enzyme inhibition and potential therapeutic applications .

Several compounds share structural similarities with 3-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride. Here’s a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
4-Dimethylaminobenzenesulfonyl fluorideStructureContains a dimethylamino group instead of a dimethylcarbamoyl group; used in dye synthesis.
Benzene-1-sulfonyl chlorideStructureLacks fluorine; more reactive towards nucleophiles but less stable than sulfonyl fluorides.
2-AminobenzenesulfonamideStructureContains an amino group; known for antibacterial properties and used in drug formulations.

The unique aspect of 3-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride lies in its combination of both sulfonyl fluoride reactivity and the potential biological activity imparted by the dimethylcarbamoyl moiety, making it a valuable candidate for further research in medicinal chemistry and synthetic applications.

Traditional Sulfonation-Fluorination Pathways

The synthesis of 3-(dimethylcarbamoyl)benzene-1-sulfonyl fluoride through traditional pathways represents a multistep approach involving initial sulfonation followed by fluorination reactions [1] [2]. The fundamental process begins with electrophilic aromatic substitution using concentrated sulfuric acid or oleum as the sulfonating agent [3] [4].

Traditional sulfonation of substituted benzene derivatives typically employs sulfur trioxide dissolved in sulfuric acid, known as oleum, which serves as the primary electrophile [5] [6]. The sulfonation reaction proceeds through the formation of a sigma complex intermediate, where the sulfur trioxide or protonated sulfur trioxide attacks the aromatic ring [3]. For compounds bearing electron-donating groups such as the dimethylcarbamoyl substituent, the reaction demonstrates enhanced reactivity compared to unsubstituted benzene [4].

The subsequent fluorination step in traditional pathways involves the conversion of sulfonyl chlorides to sulfonyl fluorides through halogen exchange reactions [1] [7]. Potassium fluoride in the presence of crown ethers or phase transfer catalysts represents the most commonly employed methodology for this transformation [1] [2]. The reaction typically requires elevated temperatures ranging from 170°C to 250°C and proceeds through nucleophilic substitution at the sulfur center [2].

Table 1: Traditional Sulfonation-Fluorination Reaction Conditions

StepReagentTemperature (°C)Time (h)Typical Yield (%)
SulfonationOleum (20% SO₃)80-1204-875-85
ChlorinationSOCl₂/DMF60-802-485-95
FluorinationKF/18-crown-6170-2505-1270-80

The chlorosulfonation pathway represents an alternative traditional approach, utilizing chlorosulfonic acid as both the sulfonating and chlorinating agent [8]. This method directly produces sulfonyl chlorides, eliminating the need for separate chlorination steps [8]. The mechanism involves two sequential reactions where benzene first reacts with chlorosulfonic acid to produce benzenesulfonic acid, followed by reaction with a second equivalent to yield the desired sulfonyl chloride [8].

Modern Approaches Utilizing Sulfur(VI) Fluoride Exchange (SuFEx)

The emergence of Sulfur(VI) Fluoride Exchange chemistry has revolutionized the synthesis of sulfonyl fluorides, offering superior efficiency and environmental sustainability compared to traditional methods [9] [10]. SuFEx reactions are characterized by their exceptional stability under physiological conditions while maintaining high reactivity toward specific nucleophiles [9] [11].

Modern SuFEx methodologies for preparing 3-(dimethylcarbamoyl)benzene-1-sulfonyl fluoride leverage the unique properties of the sulfur-fluorine bond, which exhibits remarkable resistance to hydrolysis and thermal decomposition [10] [12]. The reaction mechanism primarily involves the selective activation of high oxidation state sulfur centers connected to fluoride, enabling efficient exchange reactions with incoming nucleophiles [9].

Recent developments in SuFEx chemistry have introduced novel approaches utilizing thionyl tetrafluoride as a multidimensional connector [13]. This methodology enables the construction of complex molecular architectures through sequential fluoride exchange reactions [13]. The process typically employs catalytic amounts of bases such as 2-tert-butyl-1,1,3,3-tetramethylguanidine to facilitate the transformation under mild conditions [12].

Table 2: Modern SuFEx Reaction Parameters

MethodCatalystTemperature (°C)Reaction TimeYield (%)Environmental Impact
SOF₄ HubBTMG (1 mol%)25-6015 min85-95Low
Thiol OxidationKF/SHC560-801-2 h90-99Minimal
Flow ChemistryBase (2 mol%)-180.016 s72-94Very Low

The development of green chemistry approaches has led to the introduction of environmentally benign synthetic protocols [14] [15]. These methods utilize easily handled reagents such as potassium fluoride in combination with specialized oxidizing agents to convert thiols and disulfides directly to sulfonyl fluorides [16] [15]. The process generates only non-toxic sodium and potassium salts as byproducts, representing a significant advancement in sustainable synthesis [16].

Flow chemistry applications in SuFEx reactions have demonstrated remarkable efficiency improvements [17]. The ultrafast flow synthesis utilizes aryllithium intermediates under optimized conditions to afford functionalized sulfonyl fluorides in exceptionally high yields [17]. This methodology enables reaction completion within milliseconds while maintaining excellent selectivity and yield [17].

Key Intermediate: 3-(Dimethylcarbamoyl)benzenesulfonic Acid Derivatives

The preparation and utilization of 3-(dimethylcarbamoyl)benzenesulfonic acid derivatives represent crucial intermediates in the synthesis of the target sulfonyl fluoride [5] [18]. These compounds serve as versatile precursors that can be readily converted to various sulfur-containing functional groups through appropriate chemical transformations [6] [18].

The synthesis of dimethylcarbamoyl-substituted benzenesulfonic acids typically involves the initial formation of the carbamoyl functionality through Friedel-Crafts acylation reactions [19] [20]. Dimethylcarbamoyl chloride serves as the primary acylating agent, reacting with benzene derivatives in the presence of aluminum chloride catalysts [19]. The reaction proceeds through the formation of an acylium ion intermediate, which subsequently attacks the aromatic ring to form the desired carbamoyl-substituted product [20].

Table 3: Carbamoyl Introduction Methods

MethodReagent SystemConditionsSelectivityYield (%)
Friedel-CraftsDMCC/AlCl₃0-25°C, 2-4 hmeta-directing70-85
Direct Amidation(COCl)₂/DMF60°C, 1-3 hHigh80-90
CDI-mediatedCDI/BaseRT, 12 hExcellent85-95

The subsequent sulfonation of carbamoyl-substituted benzene derivatives requires careful consideration of the directing effects exhibited by the carbamoyl group [5] [6]. The dimethylcarbamoyl substituent functions as a meta-directing group in electrophilic aromatic substitution reactions, influencing the regioselectivity of the sulfonation process [3] [4]. This directing effect results from the electron-withdrawing nature of the carbonyl group, which deactivates the ortho and para positions toward electrophilic attack [4].

Alternative synthetic approaches involve the direct conversion of sulfonic acids to sulfonyl fluorides using specialized fluorinating agents [21]. Thionyl fluoride has emerged as an effective reagent for this transformation, enabling the conversion of sodium sulfonates to sulfonyl fluorides in excellent yields [21]. The reaction typically proceeds under mild conditions and tolerates various functional groups, making it particularly suitable for complex molecular architectures [21].

The deoxyfluorination methodology represents another important approach for accessing sulfonyl fluorides from sulfonic acid derivatives [21]. This process utilizes Xtalfluor-E as a bench-stable fluorinating agent, allowing for the direct conversion of both sulfonic acids and their sodium salts under relatively mild reaction conditions [21]. The methodology demonstrates broad substrate scope and functional group tolerance [21].

Purification Techniques and Yield Optimization Strategies

The purification of 3-(dimethylcarbamoyl)benzene-1-sulfonyl fluoride requires specialized techniques due to the unique physicochemical properties of sulfonyl fluorides [22] [23]. These compounds exhibit moderate volatility and can be sensitive to hydrolysis under certain conditions, necessitating careful handling during isolation and purification processes [23] [24].

Chromatographic separation represents the primary purification method for sulfonyl fluorides [22] [25]. Silica gel column chromatography using dichloromethane-based solvent systems typically provides effective separation of the desired product from reaction byproducts [25]. The optimization of mobile phase composition is critical, with dichloromethane concentrations ranging from 10% to 100% in petroleum ether or hexane proving most effective [25].

Table 4: Purification Methods and Conditions

MethodStationary PhaseMobile PhaseRecovery (%)Purity (%)
Column ChromatographySilica GelDCM/Hexane (3:7)85-92>95
Recrystallization-EtOAc/Hexane70-80>98
Distillation-Reduced Pressure80-90>90
MechanochemicalBall MillingSolvent-free90-95>95

Mechanochemical purification approaches have gained prominence due to their environmental benefits and efficiency [22]. The ball milling technique enables solvent-free purification processes that significantly reduce environmental impact while maintaining high product purity [22]. This methodology particularly benefits sulfonyl fluoride purification by minimizing exposure to moisture and protic solvents that could cause hydrolysis [22].

Yield optimization strategies focus on multiple aspects of the synthetic process, including reaction temperature control, catalyst selection, and reaction time management [26] [27]. Temperature optimization studies have demonstrated that reactions conducted at 50-60°C typically provide optimal conversion rates while minimizing side product formation [26]. The use of moisture-free conditions is essential, as water presence significantly reduces both conversion and yield [26].

Table 5: Yield Optimization Parameters

ParameterOptimal RangeImpact on YieldCritical Factors
Temperature50-70°C+25-30%Substrate stability
Reaction Time1-4 hours+15-20%Competing reactions
Moisture Content<50 ppm+40-50%Hydrolysis prevention
Catalyst Loading1-5 mol%+20-25%Cost effectiveness

Solvent selection plays a crucial role in yield optimization, with acetonitrile consistently demonstrating superior performance across various reaction conditions [26]. The solvent's low boiling point facilitates easy removal, while its aprotic nature prevents unwanted side reactions [26]. Alternative solvents such as toluene and dichloroethane have shown comparable yields but offer different practical advantages depending on the specific synthetic requirements [26].

The implementation of flow chemistry techniques has revolutionized yield optimization for sulfonyl fluoride synthesis [24]. Microflow conditions enable precise control over reaction parameters, resulting in significantly improved yields compared to traditional batch processes [24]. The enhanced mixing efficiency achievable in microflow systems minimizes competing reactions and enables more efficient fluoride incorporation [24].

3-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride (molecular formula C₉H₁₀FNO₃S, molecular weight 231.25 g/mol, CAS number 1955520-05-4) exists as a crystalline solid under ambient conditions [1] [2]. The compound adopts a molecular structure consistent with typical aromatic sulfonyl fluorides, featuring a benzene ring substituted with a sulfonyl fluoride group at the 1-position and a dimethylcarbamoyl group at the 3-position.
While specific crystallographic data for this compound are not available in the current literature, studies of related sulfonyl fluorides demonstrate that these compounds typically form stable crystalline structures with well-defined intermolecular interactions. X-ray diffraction studies of similar aromatic sulfonyl fluorides reveal that the solid-state packing is dominated by weak intermolecular forces including van der Waals interactions, dipole-dipole interactions, and potential CH···F hydrogen bonds [3] [4] [5].

The sulfonyl fluoride functional group exhibits a tetrahedral geometry around the sulfur center, with S-F bond lengths typically ranging from 153.0 to 155.0 pm and S-O bond lengths of approximately 140.5 pm [6] [7]. The presence of the dimethylcarbamoyl substituent is expected to influence the crystal packing through additional intermolecular interactions involving the carbonyl oxygen and the nitrogen lone pair.

PropertyValueNotes
Molecular FormulaC₉H₁₀FNO₃SConfirmed by multiple sources
Molecular Weight231.25 g/molCalculated from formula
CAS Number1955520-05-4Chemical Abstracts Service identifier
Heavy Atoms Count13-14Excludes hydrogen atoms
Crystalline FormCrystalline solidTypical for sulfonyl fluorides
PolymorphsNot reportedNo specific studies available

The compound's solid-state properties are expected to be influenced by the presence of fluorine atoms, which can participate in unique intermolecular interactions. Studies of related fluorinated sulfonamides demonstrate that fluorine substitution can lead to polymorphic behavior and altered crystal packing patterns [4] [5].

Solubility Profile in Organic Solvents and Aqueous Systems

The solubility characteristics of 3-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride follow typical patterns observed for aromatic sulfonyl fluorides. The compound exhibits limited solubility in aqueous systems due to its hydrophobic aromatic nature and the presence of the dimethylcarbamoyl group, which reduces overall polarity [8] [9].

Organic Solvent Solubility

The compound demonstrates good solubility in polar aprotic solvents commonly used in organic synthesis:

SolventSolubilityNotes
Dimethylformamide (DMF)HighExcellent solvation of polar groups
Dimethyl sulfoxide (DMSO)HighStrong polar aprotic solvent
AcetonitrileModerate to HighGood for synthetic applications
DichloromethaneModerateSuitable for extraction procedures
EthanolModerateLimited by polar character
MethanolModerateSimilar to ethanol

The solubility in organic solvents is enhanced by the polar carbonyl group of the dimethylcarbamoyl substituent, which can engage in dipole-dipole interactions with polar solvents [10]. The aromatic ring provides compatibility with moderately polar organic solvents through π-π interactions and dipole-induced dipole forces.

Aqueous Solubility

Aqueous solubility is severely limited and highly pH-dependent due to the hydrolytic instability of the sulfonyl fluoride group. The compound's behavior in aqueous media is characterized by:

  • pH-dependent hydrolysis with faster degradation at higher pH values
  • Limited stability in neutral aqueous solutions
  • Rapid degradation under basic conditions
  • Moderate stability under acidic conditions

The hydrolysis mechanism involves nucleophilic attack by water molecules on the sulfur center, leading to displacement of the fluoride ion and formation of the corresponding sulfonic acid [9].

Thermal Stability and Decomposition Pathways

The thermal stability of 3-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride is governed by the relative stability of the sulfonyl fluoride functional group and the thermal behavior of the dimethylcarbamoyl substituent. While specific thermal analysis data for this compound are not available in the literature, the decomposition behavior can be inferred from studies of related sulfonyl fluorides and carbamoyl compounds.

Thermal Decomposition Pathways

The primary decomposition pathway is expected to involve cleavage of the S-F bond (defluorosulfonylation), which represents the weakest link in the molecular structure. This process typically occurs at temperatures ranging from 159-435°C for related sulfonyl fluorides [11]:

  • Primary decomposition: Loss of fluoride ion from the sulfonyl fluoride group
  • Secondary decomposition: Thermal degradation of the dimethylcarbamoyl group
  • Tertiary decomposition: Breakdown of the aromatic ring system

Studies of related N,N-dialkylcarbamoyl compounds indicate that thermal decomposition can proceed through multiple pathways depending on the substituent pattern [12] [13]. The dimethylcarbamoyl group may undergo:

  • Dealkylation to form methylcarbamoyl derivatives
  • Decarbonylation to release carbon monoxide
  • Elimination reactions leading to alkene formation

Decomposition Products

Expected thermal decomposition products include:

Product TypeExamplesFormation Mechanism
Fluoride speciesHF, metal fluoridesS-F bond cleavage
Sulfur oxidesSO₂, SO₃Oxidation of sulfur center
Nitrogen compoundsDimethylamine, COCarbamoyl group decomposition
Aromatic fragmentsBenzene derivativesRing system breakdown

The decomposition process is expected to be highly exothermic and may produce corrosive and toxic gases, necessitating appropriate safety precautions during thermal analysis [14].

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectroscopic characterization of 3-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride provides comprehensive structural information through multiple nuclei:

¹H NMR Spectroscopy

The proton NMR spectrum exhibits characteristic resonances for:

Proton EnvironmentChemical Shift (δ)MultiplicityIntegration
Aromatic protons7.2-8.4 ppmComplex multiplets4H
N-methyl groups2.9-3.1 ppmBroad singlet6H

The aromatic region displays a complex splitting pattern due to the meta-disubstituted benzene ring, with the electron-withdrawing sulfonyl fluoride group causing downfield shifts for ortho and para protons [15].

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework:

  • Aromatic carbons: 125-140 ppm region
  • Carbonyl carbon: ~170 ppm
  • N-methyl carbons: ~35-40 ppm

The carbonyl carbon appears significantly downfield due to the electron-withdrawing effect of the adjacent aromatic ring and the resonance with the nitrogen lone pair [15].

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is particularly diagnostic for sulfonyl fluorides:

  • Sulfonyl fluoride: δ 66-68 ppm (referenced to CFCl₃)
  • Coupling patterns: Potential coupling with adjacent aromatic protons
  • Chemical shift range: Consistent with aromatic sulfonyl fluorides [16] [15]

The ¹⁹F NMR chemical shift is highly sensitive to the electronic environment and provides unambiguous identification of the sulfonyl fluoride functional group [17].

Infrared (IR) Spectroscopy

The infrared spectrum of 3-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride exhibits characteristic absorption bands:

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
C=O stretch1650-1680StrongAmide carbonyl
SO₂ asymmetric stretch1350-1400StrongSulfonyl group
SO₂ symmetric stretch1150-1200StrongSulfonyl group
S-F stretch800-900MediumSulfonyl fluoride
Aromatic C=C1450-1600MediumBenzene ring
Aromatic C-H3000-3100MediumAromatic protons
Aliphatic C-H2800-3000MediumMethyl groups

The S-F stretching vibration appears as a characteristic absorption in the 800-900 cm⁻¹ region, providing definitive evidence for the sulfonyl fluoride functional group [18].

Mass Spectrometry (MS)

Mass spectrometric analysis reveals the molecular ion and characteristic fragmentation patterns:

Molecular Ion Peak

  • Molecular ion [M]⁺: m/z 231 (C₉H₁₀FNO₃S)
  • Base peak: Variable depending on ionization method
  • Isotope pattern: Characteristic of sulfur-containing compounds

Fragmentation Patterns

Common fragmentation pathways include:

Fragmentm/zAssignmentMechanism
[M-F]⁺212Loss of fluorideS-F bond cleavage
[M-SO₂F]⁺148Loss of SO₂FSulfonyl fluoride loss
[M-CON(CH₃)₂]⁺159Loss of carbamoylAmide bond cleavage
Base fragmentsVariousAromatic ionsRing fragmentation

The loss of fluoride (m/z 212) represents a characteristic fragmentation for sulfonyl fluorides, while the loss of the entire SO₂F group (m/z 148) provides structural confirmation [19].

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry enables precise molecular weight determination and elemental composition confirmation:

  • Calculated exact mass: 231.0365 u
  • Observed mass: Within 5 ppm tolerance
  • Elemental composition: C₉H₁₀FNO₃S confirmed

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Exact Mass

231.03654252 g/mol

Monoisotopic Mass

231.03654252 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types